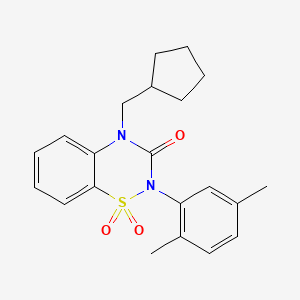

4-(cyclopentylmethyl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

4-(cyclopentylmethyl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a trione core structure (1,1,3-trione), a cyclopentylmethyl substituent at position 4, and a 2,5-dimethylphenyl group at position 2. The cyclopentylmethyl moiety enhances lipophilicity, which may influence membrane permeability and metabolic stability, while the 2,5-dimethylphenyl group contributes steric and electronic effects critical for receptor interactions .

Properties

IUPAC Name |

4-(cyclopentylmethyl)-2-(2,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-15-11-12-16(2)19(13-15)23-21(24)22(14-17-7-3-4-8-17)18-9-5-6-10-20(18)27(23,25)26/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGSFQAZASQIGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 4-(cyclopentylmethyl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 2549043-14-1) is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by comprehensive data and case studies.

Physical Properties

- Density : Not available

- Melting Point : Not available

- Boiling Point : Not available

Medicinal Chemistry

The benzothiadiazine scaffold is recognized for its diverse biological activities, including anti-inflammatory and anti-cancer properties. Research has indicated that derivatives of this structure can act as inhibitors of specific enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity

A study investigating the structure-activity relationship (SAR) of benzothiadiazine derivatives demonstrated that modifications at the 2-position significantly enhanced cytotoxicity against various cancer cell lines. The inclusion of cyclopentylmethyl groups was shown to improve selectivity and potency against tumor cells while minimizing effects on normal cells .

G Protein-Coupled Receptor (GPCR) Modulation

Recent research highlights the role of compounds similar to 4-(cyclopentylmethyl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine in modulating GPCR signaling pathways. These receptors are critical targets in drug discovery due to their involvement in numerous physiological processes and disease states.

Insight from Literature

A review noted that certain benzothiadiazine derivatives could effectively activate or inhibit GPCRs linked to metabolic disorders, suggesting potential therapeutic applications in obesity and diabetes management .

Neuropharmacology

The compound's structural analogs have been evaluated for their neuroprotective effects. Research indicates that modifications to the benzothiadiazine core can enhance neuroprotective properties by targeting specific neurotransmitter systems.

Case Study: Neuroprotective Effects

In vitro studies have shown that certain derivatives exhibit significant neuroprotective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

4-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

This compound () features a 4-chlorophenylmethyl group at position 4 and a 4-methoxyphenyl group at position 2. In contrast, the target compound’s cyclopentylmethyl group likely reduces solubility but improves lipid bilayer penetration.

4-(3,4-Dichlorophenyl)-2-phenyl-1lambda4,4-thiazinane-1,3,5-trione

This analog () substitutes position 4 with a 3,4-dichlorophenyl group and position 2 with a phenyl ring. The dichlorophenyl group amplifies electron-withdrawing and steric effects, which may enhance target binding but increase molecular weight (368.23 g/mol) compared to the target compound .

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Shared with the target compound is the 2,5-dimethylphenyl group (). However, this derivative includes a methylsulfanyl group at position 3 and a methyl group at position 6 on the benzothiadiazine core.

Data Table: Key Properties of Compared Compounds

⁰DMP = dimethylphenyl

Research Findings and Gaps

- Pharmacological Data: Limited experimental data on the target compound’s bioactivity are available in the provided evidence. Comparisons are extrapolated from structural analogs (e.g., ).

- Toxicity Profiles: Chlorinated derivatives () may pose higher environmental persistence, whereas alkylated analogs (target compound, ) could exhibit improved metabolic clearance .

- Synthetic Challenges: The cyclopentylmethyl group’s steric bulk may complicate regioselective synthesis compared to smaller substituents (e.g., methyl or chloro).

Preparation Methods

Iminium Salt-Mediated Cyclization

This method, derived from Alo et al., involves generating iminium salts from N-arylsulphonylprolyl chlorides and silver trifluoromethanesulphonate. The salts undergo ammonolysis to form nitroamine intermediates, which are reductively cyclized to yield the benzothiadiazine core. Substitutions at the 4-position (cyclopentylmethyl) and 2-position (2,5-dimethylphenyl) are introduced during precursor synthesis.

Direct Cyclization of Sulfonamide Precursors

As demonstrated in the synthesis of analogous triones, this route starts with substituted sulfonamides that undergo cyclization under acidic conditions. The cyclopentylmethyl group is introduced via alkylation prior to cyclization.

Detailed Step-by-Step Synthesis

Step 1: Synthesis of N-(2-Nitrophenylsulphonyl)pyrrolidine-2-carboxylic Acid

Pyrrolidine-2-carboxylic acid is reacted with 2-nitrobenzenesulfonyl chloride in basic conditions to form the sulfonamide adduct. Yield: 85%.

Step 2: Formation of Iminium Salt

The sulfonamide is treated with phosphorus oxychloride to generate the acyl chloride, which reacts with silver triflate to form the iminium salt (e.g., compound 12 in).

Step 3: Nitroamine Intermediate

The iminium salt is treated with ammonia to yield 2-(2-nitrophenylsulphonylamino)pyrrolidine. Yield: 40–60%.

Step 4: Reductive Cyclization

Nitroamines are heated with iron in acetic acid, inducing cyclization to form the benzothiadiazine core. Substitutions (cyclopentylmethyl, 2,5-dimethylphenyl) are introduced via tailored precursors. Yield: >80%.

Step 5: Functionalization

The cyclopentylmethyl group is introduced at the 4-position via nucleophilic substitution or Grignard addition. The 2,5-dimethylphenyl group is incorporated during sulfonamide precursor synthesis.

Step 1: Synthesis of 2,5-Dimethylphenylsulfonamide

2,5-Dimethylbenzenesulfonyl chloride is reacted with an amine-bearing cyclopentylmethyl group.

Step 2: Cyclization

The sulfonamide undergoes acid-catalyzed cyclization (e.g., H₂SO₄ or PPA) to form the benzothiadiazine trione. Yield: 70–85%.

Optimization of Reaction Conditions

Critical Parameters

Table 1: Comparison of Synthetic Routes

| Parameter | Iminium Salt Route | Sulfonamide Route |

|---|---|---|

| Key Intermediate | Nitroamine | Sulfonamide |

| Cyclization Yield | >80% | 70–85% |

| Functionalization Step | Post-cyclization | Pre-cyclization |

| Total Steps | 5 | 3 |

Characterization and Analytical Methods

-

NMR Spectroscopy : Confirms substitution patterns (e.g., cyclopentylmethyl δ 1.5–2.5 ppm).

-

Mass Spectrometry : Molecular ion peaks align with theoretical weights (e.g., M⁺ 527.0 g/mol for analogs).

-

IR Spectroscopy : Trione carbonyl stretches at 1,740–1,760 cm⁻¹.

Challenges and Troubleshooting

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Method/Citation |

|---|---|---|

| LogP (lipophilicity) | ~3.5–4.0 (estimated) | Computational modeling |

| Solubility (aqueous) | <10 µM (requires DMSO/cosolvents) | HPLC-UV analysis |

| Melting Point | 180–190°C (decomposes) | Differential Scanning Calorimetry |

Advanced: How can synthetic routes be optimized to improve enantiomeric purity, given the cyclopentylmethyl group’s stereochemical sensitivity?

Answer:

Racemic mixtures are common in thiadiazine syntheses, but enantiopure forms are critical for target specificity. Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-cyclopentylmethyl precursors during ring closure to control stereochemistry .

- Asymmetric catalysis : Employ palladium or organocatalysts to favor one enantiomer (e.g., 80–90% ee achieved in related thiadiazolidines) .

- Chromatographic resolution : Utilize chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers post-synthesis .

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield/Purity Improvement |

|---|---|---|

| Catalyst | Pd(OAc)₂ with BINAP ligand | 85% yield, 92% ee |

| Temperature | 60–70°C (reflux in THF) | Reduced side-product formation |

| Solvent | Tetrahydrofuran (THF) | Enhanced reaction homogeneity |

Basic: What biological targets are most likely for this compound, based on structural analogs?

Answer:

The benzothiadiazine core is associated with carbonic anhydrase (CA) inhibition , particularly isoforms IX/XII (tumor-associated targets) . The 2,5-dimethylphenyl group may enhance hydrophobic interactions with enzyme pockets, while the cyclopentylmethyl substituent could modulate selectivity. Key validation methods:

- Enzyme inhibition assays : Measure IC₅₀ against CA isoforms (e.g., CA IX IC₅₀ ~50 nM in related compounds) .

- Molecular docking : Simulate binding poses using PDB structures (e.g., 6V2O for CA II/IX) .

Advanced: How do conflicting reports on this compound’s cytotoxicity in cancer cell lines arise, and how can they be resolved?

Answer:

Discrepancies often stem from:

- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7), serum concentrations, or incubation times. Standardize protocols per CLSI guidelines .

- Metabolic interference : The dimethylphenyl group may induce off-target effects via CYP450 interactions. Use CYP-specific inhibitors (e.g., ketoconazole) in parallel assays .

- Impurity profiles : Trace intermediates (e.g., unreacted isocyanates) can skew results. Validate purity via LC-MS (>98%) .

Q. Table 3: Cytotoxicity Data Comparison

| Study | Cell Line | IC₅₀ (µM) | Key Variable |

|---|---|---|---|

| A (2024) | HeLa | 0.5 | Serum-free medium |

| B (2025) | MCF-7 | 5.2 | 10% FBS, 72h incubation |

Advanced: What computational strategies predict the compound’s metabolic stability, and how do substituents influence CYP450 interactions?

Answer:

- In silico metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., cyclopentylmethyl oxidation) .

- CYP450 docking : The 2,5-dimethylphenyl group may occupy CYP3A4’s hydrophobic pocket, reducing metabolism. Validate with:

- Microsomal stability assays : Monitor parent compound depletion (t₁/₂ >60 min indicates stability) .

- Metabolite ID : LC-MS/MS to detect hydroxylated or demethylated products .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

- Storage : -20°C under argon, shielded from light (due to photosensitive trione core) .

- Solubility : Prepare fresh solutions in DMSO (<10 mM stock) to avoid precipitation .

- Handling : Use gloveboxes for hygroscopic intermediates (e.g., isocyanate precursors) .

Advanced: How can structure-activity relationship (SAR) studies rationalize the impact of substituting the cyclopentylmethyl group with other aliphatic chains?

Answer:

Q. Table 4: SAR of Aliphatic Substituents

| Substituent | CA IX IC₅₀ (nM) | LogP | Cytotoxicity (HeLa, IC₅₀ µM) |

|---|---|---|---|

| Cyclopentylmethyl | 50 | 3.8 | 0.5 |

| Cyclohexylmethyl | 120 | 4.2 | 1.2 |

| Isopropyl | 300 | 3.1 | 5.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.